molecular formula C26H19F3N4O3 B2629501 3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358338-65-4

3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2629501
CAS-Nummer: 1358338-65-4
Molekulargewicht: 492.458
InChI-Schlüssel: SCNAJWMCGGLOQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a hybrid molecule that incorporates a quinazoline core and an oxadiazole moiety. This structural combination has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The compound can be described by its molecular formula C22H21F3N4O2C_{22}H_{21}F_3N_4O_2 and a molecular weight of approximately 436.43 g/mol. The presence of the trifluoromethyl group and the oxadiazole ring is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown promising results in inhibiting various cancer cell lines. In vitro studies reported IC50 values ranging from 0.36 to 40.90 μM for quinazolinone-based hybrids against breast cancer cell lines (MDA-MB-231) . The incorporation of bulky substituents has been linked to enhanced activity.

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain hybrids exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the oxadiazole moiety contributes to this effect . The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl substituents could improve efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts:

  • Dipeptidyl Peptidase IV (DPP-IV) : Compounds with similar frameworks have shown DPP-IV inhibition with IC50 values as low as 0.76\nM, indicating potential use in diabetes management .
  • BACE1 Inhibition : Quinazoline derivatives have been studied for their ability to inhibit BACE1, an important target in Alzheimer's disease research. Some compounds showed IC50 values around 3.7\μM, highlighting their therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline-based compounds:

  • Inhibition of Thermolysin : A series of quinazolinones were synthesized and tested for thermolysin inhibition, with some compounds achieving IC50 values as low as 0.0115\μM, demonstrating high potency .
  • Antimalarial Activity : Research has shown that certain quinazoline derivatives possess antimalarial properties, with some exhibiting IC50 values in the low microgram range against Plasmodium falciparum .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
AnticancerMDA-MB-231 (Breast Cancer)0.36 - 40.90 μM
AntibacterialVarious BacteriaVaries
DPP-IV InhibitionDPP-IV0.76 nM
BACE1 InhibitionBACE13.7 μM
Thermolysin InhibitionThermolysin0.0115 μM

Eigenschaften

CAS-Nummer

1358338-65-4

Molekularformel

C26H19F3N4O3

Molekulargewicht

492.458

IUPAC-Name

3-[(4-methylphenyl)methyl]-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c1-16-9-11-17(12-10-16)14-33-24(34)20-7-2-3-8-21(20)32(25(33)35)15-22-30-23(31-36-22)18-5-4-6-19(13-18)26(27,28)29/h2-13H,14-15H2,1H3

InChI-Schlüssel

SCNAJWMCGGLOQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.